![molecular formula C19H22N4O4S B2716479 4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1047981-21-4](/img/structure/B2716479.png)
4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
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Description
4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Reactivity
Research has demonstrated the utility of 4-oxobutanoic acids and their derivatives in the synthesis of complex heterocyclic structures. The interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 1,3-binucleophilic reagents leads to the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations provide insights into the reactivity of these compounds, suggesting that the amino group in the (2-aminophenyl)methanol molecule has a higher nucleophilicity, which is crucial for the initial nucleophilic attack on the electrophilic centers of the substrates (Amalʼchieva et al., 2022).
Pharmacological Potential
While the focus is on the chemical synthesis and properties of 4-oxobutanoic acid derivatives, some studies have explored their potential pharmacological applications. For instance, derivatives of 4-oxobutanoic acid have shown promise in the development of new antiallergic compounds. The synthesis and evaluation of these compounds have led to the identification of novel classes of antiallergic agents, demonstrating the versatility of 4-oxobutanoic acid derivatives in medicinal chemistry applications (Georgiev et al., 1987).
Analytical and Spectroscopic Studies
The structural and spectroscopic analysis of 4-oxobutanoic acid derivatives has been a critical area of research, providing valuable insights into their molecular properties. For instance, the study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has revealed significant information about its molecular structure, vibrational wavenumbers, and electronic properties through comprehensive spectroscopic and computational analyses. These studies offer a deeper understanding of the molecule's stability, reactivity, and potential applications in various fields (Raju et al., 2015).
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-2-8-20-19(28)23-14-6-3-5-13(10-14)22-17(24)11-16(18(25)26)21-12-15-7-4-9-27-15/h2-7,9-10,16,21H,1,8,11-12H2,(H,22,24)(H,25,26)(H2,20,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFISZUDALCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid |
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